REACTION_CXSMILES
|
[CH3:1][N:2]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][C:15]3[N:16]([C:18]([CH3:21])=[N:19][N:20]=3)[N:17]=2)[CH:7]=1)C(=O)C.[OH-].[K+]>C(O)C>[CH3:1][NH:2][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][C:15]3[N:16]([C:18]([CH3:21])=[N:19][N:20]=3)[N:17]=2)[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
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CN(C(C)=O)C1=CC(=CC=C1)C=1C=CC=2N(N1)C(=NN2)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 hours
|
Duration
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12 h
|
Type
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CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between 200 ml of brine and 300 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 150 ml portions of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic layer and extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystalized from dichloromethane-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC(=CC=C1)C=1C=CC=2N(N1)C(=NN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |